molecular formula C31H35N3O5 B12329261 2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine

2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine

Cat. No.: B12329261
M. Wt: 529.6 g/mol
InChI Key: MUPNHLGUVXHISC-SHMLRXTESA-N
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Description

2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine is a biochemical compound that plays a critical role in the development and synthesis of antiviral drugs. It is primarily used for research purposes and acts as a precursor of nucleoside analogues in antiretroviral therapies to combat diseases such as HIV. The compound has a molecular formula of C31H31N3O5 and a molecular weight of 525.60 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine typically involves the protection of hydroxyl groups in nucleosides. The process begins with the selective protection of the 2’ and 3’ hydroxyl groups using isopropylidene groups. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acidic catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product. The process involves stringent quality control measures to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The trityl and isopropylidene groups can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different protective groups .

Scientific Research Applications

2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of nucleoside analogues.

    Biology: Plays a role in the study of nucleic acid interactions and enzyme mechanisms.

    Medicine: Utilized in the development of antiviral drugs, particularly for HIV treatment.

    Industry: Employed in the production of pharmaceuticals and biochemical research

Mechanism of Action

The mechanism of action of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine involves its conversion into active nucleoside analogues. These analogues mimic natural nucleosides and are incorporated into viral DNA during replication. This incorporation disrupts the viral replication process, thereby inhibiting the proliferation of the virus. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,34,5-Di-O-isopropylidene-beta-D-fructopyranose: Used as chiral auxiliaries in Michael and Aldol addition reactions.

    1,23,5-Di-O-isopropylidene-alpha-D-xylofuranose: Another compound with protective isopropylidene groups used in carbohydrate chemistry.

Uniqueness

2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine is unique due to its specific protective groups that allow for selective reactions and its role as a precursor in the synthesis of antiviral nucleoside analogues. Its ability to inhibit viral replication makes it a valuable compound in medicinal chemistry and antiviral drug development.

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

5-[(3aS,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1,3-diazinan-4-one

InChI

InChI=1S/C31H35N3O5/c1-30(2)38-26-24(37-25(27(26)39-30)23-18-33-29(32)34-28(23)35)19-36-31(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-27,29,33H,18-19,32H2,1-2H3,(H,34,35)/t23?,24-,25?,26-,27+,29?/m1/s1

InChI Key

MUPNHLGUVXHISC-SHMLRXTESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(OC(C2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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